molecular formula C16H25NO B312121 2-ethyl-N-(4-methylbenzyl)hexanamide

2-ethyl-N-(4-methylbenzyl)hexanamide

Cat. No.: B312121
M. Wt: 247.38 g/mol
InChI Key: IQBVBCYYGRPUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-N-(4-methylbenzyl)hexanamide is a synthetic amide derivative characterized by a hexanamide backbone substituted with a 2-ethyl group and a 4-methylbenzyl moiety. The compound’s structure implies moderate lipophilicity due to the methylbenzyl substituent, which may influence solubility and biological interactions. Physical properties, such as NMR and MS data, can be inferred from similar hexanamide derivatives, which typically exhibit characteristic carbonyl peaks (~165–170 ppm in $^{13}\text{C}$ NMR) and molecular ion peaks corresponding to their molecular formulas .

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

2-ethyl-N-[(4-methylphenyl)methyl]hexanamide

InChI

InChI=1S/C16H25NO/c1-4-6-7-15(5-2)16(18)17-12-14-10-8-13(3)9-11-14/h8-11,15H,4-7,12H2,1-3H3,(H,17,18)

InChI Key

IQBVBCYYGRPUJP-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NCC1=CC=C(C=C1)C

Canonical SMILES

CCCCC(CC)C(=O)NCC1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and biological differences between 2-ethyl-N-(4-methylbenzyl)hexanamide and related hexanamide derivatives:

Compound Name Aromatic Substituent Alkyl Chain Synthesis Method Biological Activity/Notes Ref.
This compound 4-Methylbenzyl C6 (2-ethyl) Acylation of 4-methylbenzylamine with 2-ethylhexanoyl chloride (inferred) Unknown; lipophilicity suggests potential membrane interaction
2-Ethyl-N-(5-methyl-1,5-naphthyl)hexanamide 5-Methylnaphthyridinone C6 (2-ethyl) Acylation of 7-amino-4-methyl-1,8-naphthyridin-2(1H)-one NMR/MS data provided; no reported bioactivity
N-(2-Nitrophenyl)hexanamide 2-Nitrophenyl C6 Acylation of 2-nitroaniline LuxR antagonist (IC$_{50}$ = 79 µM); nitro group critical for H-bonding with Trp66
N-[2-(1H-Indol-3-yl)ethyl]hexanamide 2-(Indol-3-yl)ethyl C6 Acylation of tryptamine derivatives Blocks Plasmodium falciparum synchronization; no intrinsic activity
2-Ethyl-N-(4-hydroxyphenyl)hexanamide 4-Hydroxyphenyl C6 (2-ethyl) Precursor for Mannich reactions Modified to introduce pyrrolidine substituents (e.g., compound 3.26/3.27)
2-Ethyl-N-(2-fluoro-5-nitrophenyl)hexanamide 2-Fluoro-5-nitrophenyl C6 (2-ethyl) Acylation of 2-fluoro-5-nitroaniline Structural analog with enhanced electronic effects; activity untested

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., NO$_2$): Enhance binding via hydrogen-bonding interactions (e.g., N-(2-nitrophenyl)hexanamide’s LuxR antagonism) . Lipophilic Groups (e.g., Methylbenzyl): Likely improve membrane permeability but may reduce solubility. Hydroxy/Pyrrolidine Modifications: Increase polarity and enable further functionalization (e.g., Mannich reactions in ) .

Chain Length :

  • C6 chains (as in the target compound) are critical for activity in LuxR modulation, while shorter chains (C4) result in inactivity .

Synthetic Flexibility :

  • Hexanamide derivatives are commonly synthesized via acylation or Mannich reactions, allowing diverse substituent introductions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.